Meta vs. Para Isomer LogP Equivalence
The calculated partition coefficient (LogP) for 1-(3-chlorophenyl)-2-phenylethan-1-ol is 3.62, which is identical to that of the para-chloro isomer 1-(4-chlorophenyl)-2-phenylethan-1-ol (CAS 31233-66-6, LogP = 3.62) . This demonstrates that the simple LogP metric cannot discriminate between positional isomers; therefore, differential biological performance—if any—must arise from electronic effects (meta-chloro exerts a stronger electron-withdrawing inductive effect at the ring position bearing the carbinol carbon) and steric factors (meta substitution places the chlorine atom closer to the reactive hydroxyl-bearing center than para substitution) [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.62 (meta-Cl) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-2-phenylethan-1-ol: LogP = 3.62 (para-Cl) |
| Quantified Difference | ΔLogP ≈ 0.00 (identical within computational precision) |
| Conditions | In silico prediction; PSA = 20.23 Ų for both isomers |
Why This Matters
This means that lipophilicity-based property predictions cannot be used to select between the meta and para isomers; procurement decisions must rely on the distinct electronic and steric profiles of the meta-chloro position.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Class-level reference for Hammett σₘ vs σₚ values). View Source
